Di-tert-butyl 1H-indole-1,6-dicarboxylate
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Description
Di-tert-butyl 1H-indole-1,6-dicarboxylate is a chemical compound with the molecular formula C18H23NO4 . It has a molecular weight of 317.38 . The IUPAC name for this compound is di (tert-butyl) 1H-indole-1,6-dicarboxylate .
Molecular Structure Analysis
The molecular structure of Di-tert-butyl 1H-indole-1,6-dicarboxylate is represented by the InChI code: 1S/C18H23NO4/c1-17(2,3)22-15(20)13-8-7-12-9-10-19(14(12)11-13)16(21)23-18(4,5)6/h7-11H,1-6H3 .Physical And Chemical Properties Analysis
Di-tert-butyl 1H-indole-1,6-dicarboxylate is a compound with a molecular weight of 317.38 . It is recommended to be stored at 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, density, and refractive index are not available for this compound.Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . Di-tert-butyl 1H-indole-1,6-dicarboxylate could potentially be used in the synthesis of these derivatives.
Treatment of Cancer Cells
The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . This compound could potentially be used in cancer treatment research.
Treatment of Microbes
Indole derivatives have shown potential in the treatment of microbes . Di-tert-butyl 1H-indole-1,6-dicarboxylate could be used in the development of antimicrobial treatments.
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This compound could potentially be used in the development of treatments for these disorders.
Synthesis of Biologically Active Natural Products
The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Research into Anti-HIV Treatments
Indole derivatives have been used in the development of anti-HIV treatments . Di-tert-butyl 1H-indole-1,6-dicarboxylate could potentially be used in this area of research.
properties
IUPAC Name |
ditert-butyl indole-1,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)22-15(20)13-8-7-12-9-10-19(14(12)11-13)16(21)23-18(4,5)6/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWLTCOPPSOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 1H-indole-1,6-dicarboxylate |
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